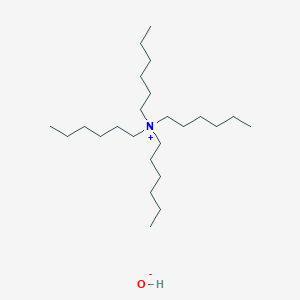
六烷基四丁基氢氧化铵
描述
Tetrahexylammonium hydroxide is a quaternary ammonium compound with the chemical formula [CH3(CH2)5]4N(OH). It is commonly used as a phase-transfer reagent and is known for its ability to facilitate the transfer of ions between aqueous and organic phases. This compound is typically available as a solution in water or methanol.
科学研究应用
Tetrahexylammonium hydroxide has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis and as a reagent in the preparation of ionic liquids.
Biology: It is used in the preparation of biological buffers and in the analysis of biomolecules.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
作用机制
Target of Action
Tetrahexylammonium Hydroxide, like its close relative Tetraethylammonium , is believed to interact with various targets including autonomic ganglia , calcium- and voltage-activated potassium channels , and nicotinic acetylcholine receptors . These targets play crucial roles in nerve signal transmission and muscle contraction.
Mode of Action
The exact mechanism of action of Tetrahexylammonium Hydroxide is still under investigation. It is known toblock the aforementioned targets . By blocking these targets, it inhibits the normal function of nerve signal transmission and muscle contraction.
Biochemical Pathways
The biochemical pathways affected by Tetrahexylammonium Hydroxide are those involved in nerve signal transmission and muscle contraction. The blocking of calcium- and voltage-activated potassium channels and nicotinic acetylcholine receptors disrupts these pathways, leading to altered nerve signal transmission and muscle contraction .
Result of Action
The blocking of the targets by Tetrahexylammonium Hydroxide leads to altered nerve signal transmission and muscle contraction . This can result in various molecular and cellular effects, including potential neuronal death as observed in rats .
Action Environment
The action of Tetrahexylammonium Hydroxide can be influenced by environmental factors. For instance, it has been shown to have high resistance to water vapor and ionic substances, making it suitable for use in areas with high humidity or salt content . .
生化分析
Biochemical Properties
Tetrahexylammonium Hydroxide plays a role in biochemical reactions, particularly as a phase-transfer reagent
Cellular Effects
It has been shown to cause neuronal death in rats, which may be due to its ability to inhibit the transfer of ions across biological membranes .
Molecular Mechanism
准备方法
Synthetic Routes and Reaction Conditions
Tetrahexylammonium hydroxide can be synthesized through the reaction of tetrahexylammonium bromide with a strong base such as sodium hydroxide. The reaction is typically carried out in an aqueous medium, and the resulting tetrahexylammonium hydroxide is then isolated and purified.
Industrial Production Methods
In industrial settings, tetrahexylammonium hydroxide is produced by the quaternization of hexylamine with hexyl bromide, followed by the treatment of the resulting tetrahexylammonium bromide with a strong base like sodium hydroxide. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Tetrahexylammonium hydroxide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the hydroxide ion acts as a nucleophile.
Acid-Base Reactions: As a strong base, it can neutralize acids to form water and the corresponding tetrahexylammonium salt.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides, and the reactions are typically carried out in organic solvents.
Neutralization: Common acids used include hydrochloric acid and sulfuric acid.
Major Products Formed
Substitution Reactions: The major products are tetrahexylammonium salts of the substituted group.
Neutralization Reactions: The major products are water and the corresponding tetrahexylammonium salt.
相似化合物的比较
Similar Compounds
- Tetraethylammonium hydroxide
- Tetrapropylammonium hydroxide
- Tetrabutylammonium hydroxide
- Tetraoctylammonium hydroxide
Uniqueness
Tetrahexylammonium hydroxide is unique due to its longer alkyl chains compared to other quaternary ammonium hydroxides. This gives it distinct solubility properties and makes it particularly effective as a phase-transfer catalyst in organic synthesis. Its strong basicity and ability to form stable ionic liquids also set it apart from similar compounds.
属性
IUPAC Name |
tetrahexylazanium;hydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H52N.H2O/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;/h5-24H2,1-4H3;1H2/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJNUSDBRRKQPC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.[OH-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H53NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80553963 | |
| Record name | N,N,N-Trihexylhexan-1-aminium hydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80553963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17756-56-8 | |
| Record name | N,N,N-Trihexylhexan-1-aminium hydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80553963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahexylammonium hydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the cation in aqueous hydroxide solutions impact the effectiveness of rice husk pretreatment?
A1: Research indicates that while Tetrahexylammonium Hydroxide, like other hydroxide solutions, can dissolve cellulose, this ability is negatively correlated with pretreatment effectiveness for enzymatic hydrolysis. [] Essentially, the more effectively the solution dissolves cellulose, the lower the downstream glucose yield after treatment with cellulase. This highlights the complex relationship between pretreatment conditions and enzymatic saccharification efficiency. []
Q2: Besides Tetrahexylammonium Hydroxide, what other cations were studied for rice husk pretreatment and what was the significance?
A2: The research explored a range of cations in hydroxide solutions for rice husk pretreatment: lithium, potassium, cesium, tetramethylammonium, tetraethylammonium, tetrapropylammonium, and tetrabutylammonium. [] This approach aimed to comprehensively investigate the “cation effect” – the impact of the cation on the physicochemical properties of the hydroxide solution and its subsequent effect on pretreatment efficacy. The study found a significant variation in pretreatment effectiveness depending on the cation used, emphasizing the importance of cation selection in optimizing biomass pretreatment strategies. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-(4-Aminophenyl)ethylideneamino]urea](/img/structure/B98729.png)













